(E)-N-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide
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Description
(E)-N-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Compounds
Compounds with structures related to "(E)-N-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide" are often synthesized for exploration of their pharmacological properties. For instance, novel heterocyclic compounds derived from benzodifuranyl and thiophen-2-yl have been synthesized for their potential anti-inflammatory and analgesic activities, showcasing the diverse chemical reactions employed to create biologically active molecules (Abu‐Hashem et al., 2020).
Biological Activity and Pharmacological Potential
Compounds structurally similar to the mentioned chemical have shown significant biological activity, including antibacterial, antifungal, and cytotoxic activities. For example, thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents (Vasu et al., 2005). Additionally, some 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for anticancer drug development (Hassan et al., 2014).
Therapeutic Applications
While direct applications of "this compound" in therapy are not detailed in the available literature, the research into structurally related compounds suggests potential therapeutic uses. For instance, novel carboxamide derivatives have been synthesized as potential PET dopamine D3 receptor radioligands, highlighting the ongoing search for new diagnostic and therapeutic agents in neurology and psychiatry (Gao et al., 2008).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-27-19-7-3-2-6-18(19)23-21(26)24-12-10-16(11-13-24)15-22-20(25)9-8-17-5-4-14-28-17/h2-9,14,16H,10-13,15H2,1H3,(H,22,25)(H,23,26)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJNCFYHCSLRV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.